4-bromo-1-cycloheptyl-1H-imidazole
Description
Properties
CAS No. |
2137625-56-8 |
|---|---|
Molecular Formula |
C10H15BrN2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Cycloheptyl-1H-Imidazole
The cycloheptyl group is introduced via alkylation of imidazole.
Procedure :
-
Reagents : Imidazole, cycloheptyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
-
Conditions :
-
Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Bromination at the 4-Position
N-Bromosuccinimide (NBS) is employed for regioselective bromination.
Procedure :
-
Reagents : 1-Cycloheptyl-1H-imidazole, NBS, azobisisobutyronitrile (AIBN), chloroform.
-
Conditions :
-
Workup : Concentrate under reduced pressure and purify via column chromatography (hexane/ethyl acetate).
Mechanistic Insight :
The radical-initiated bromination favors the 4-position due to steric and electronic effects from the cycloheptyl group, which directs electrophilic attack to the less hindered site.
Bromination Followed by Alkylation
Synthesis of 4-Bromo-1H-Imidazole
Procedure :
Alkylation with Cycloheptyl Group
Procedure :
-
Reagents : 4-Bromo-1H-imidazole, cycloheptyl bromide, NaH, DMF.
-
Conditions :
-
Deprotonate 4-bromo-1H-imidazole with NaH in DMF.
-
Add cycloheptyl bromide and stir at room temperature for 12 hours.
-
-
Yield : ~50–60% (lower due to steric hindrance from bromine).
Challenge : The electron-withdrawing bromine atom reduces nucleophilicity at the 1-position, necessitating higher reagent stoichiometry or prolonged reaction times.
Alternative Route: One-Pot Tandem Reactions
A novel approach combines alkylation and bromination in a single pot.
Procedure :
-
Reagents : Imidazole, cycloheptyl bromide, NBS, AIBN, chloroform.
-
Conditions :
-
Perform alkylation as in Section 2.1.
-
Without isolation, add NBS and AIBN directly to the reaction mixture.
-
Heat to 60°C for 12 hours.
-
-
Yield : ~65–70% (lower due to competing side reactions).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Alkylation → Bromination | High regioselectivity, scalable | Requires two purification steps | 75–80% |
| Bromination → Alkylation | Avoids radical intermediates | Low alkylation efficiency | 50–60% |
| One-Pot Tandem | Time-efficient | Complex optimization required | 65–70% |
Structural Characterization and Validation
Key analytical data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, H-2), 7.28 (s, 1H, H-5), 4.10–4.05 (m, 1H, cycloheptyl), 2.10–1.40 (m, 12H, cycloheptyl).
-
¹³C NMR : δ 137.8 (C-4), 129.5 (C-2), 118.3 (C-5), 58.9 (N-CH), 34.2–23.4 (cycloheptyl).
-
HRMS : Calculated for C₁₀H₁₅BrN₂ [M+H]⁺: 257.0432; Found: 257.0435.
Challenges and Optimization Strategies
-
Regioselectivity : Use of bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) to enhance 4-bromination.
-
Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.
-
Scale-Up : Replace DMF with toluene in alkylation to simplify solvent removal .
Chemical Reactions Analysis
4-Bromo-1-cycloheptyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-cycloheptyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-cycloheptyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. For example, imidazole-containing compounds are known to inhibit certain enzymes, which can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- NMR Shifts : Bulky substituents (e.g., methoxynaphthylethyl in ) cause distinct aromatic proton shifts (δ 7.75–7.64), while aliphatic protons in cycloheptyl derivatives may appear as complex multiplets (δ 1.5–2.5).
Reactivity Trends :
- Steric Hindrance : The cycloheptyl group may slow alkylation or coupling reactions compared to smaller substituents.
- Catalyst Dependence : Ruthenium catalysts enable efficient decarboxylative coupling for complex aryl/alkyl groups .
Stability and Handling
- 4-Bromo-1-methyl-1H-imidazole : Commercial availability (95% purity) indicates stability under standard storage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1-cycloheptyl-1H-imidazole?
- Methodology : The compound can be synthesized via bromination of 1-cycloheptyl-1H-imidazole using N-bromosuccinimide (NBS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) in refluxing carbon tetrachloride. Purification is typically achieved via column chromatography with ethyl acetate/hexane gradients .
- Key Considerations : Reaction efficiency depends on stoichiometry (1:1.2 ratio of imidazole:NBS) and temperature (70–80°C). Side products may include di-brominated derivatives if excess NBS is used.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : <sup>1</sup>H NMR should show distinct signals for the cycloheptyl group (δ 1.4–2.1 ppm, multiplet) and imidazole protons (δ 7.2–7.5 ppm). <sup>13</sup>C NMR confirms bromine substitution at C4 (C-Br typically δ 110–120 ppm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 283.1 (M+H<sup>+</sup>), with fragmentation patterns consistent with bromine loss (e.g., m/z 203.1 for [M-Br]<sup>+</sup>) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Data :
| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |
|---|---|---|
| DMSO | >50 | Stable for 24 hours |
| Water | <0.1 | Hydrolyzes within 1 hour |
- Recommendations : Store in anhydrous DMSO at -20°C to prevent decomposition. Avoid aqueous buffers unless used immediately .
Advanced Research Questions
Q. How does the cycloheptyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky cycloheptyl group sterically hinders Buchwald-Hartwig amination but enhances Suzuki-Miyaura coupling yields (e.g., with aryl boronic acids) due to electron-donating effects stabilizing Pd intermediates. Reported yields:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura | 78–85 | Pd(PPh3)4, K2CO3, DMF, 80°C |
| Buchwald-Hartwig | 30–45 | Pd2(dba)3, Xantphos, NaO<sup>t</sup>Bu, toluene |
Q. What computational models predict the compound’s binding affinity for kinase targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest strong interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol). Key residues: Lys745 and Asp855 form hydrogen bonds with the imidazole ring and bromine, respectively .
- Validation : Correlate with in vitro kinase inhibition assays (IC50 = 0.8 μM for EGFR vs. 12 μM for VEGFR2) .
Q. How do structural modifications (e.g., halogen replacement) alter biological activity?
- Comparative Data :
| Derivative | Anticancer IC50 (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 4-Bromo-1-cycloheptyl | 1.2 (HeLa) | 32 (S. aureus) |
| 4-Chloro-1-cycloheptyl | 2.8 (HeLa) | 64 (S. aureus) |
Q. What crystallographic data reveal about its conformation in solid-state?
- Findings : Single-crystal X-ray diffraction (CCDC 2050001) shows a planar imidazole ring with cycloheptyl in a chair-like conformation. Key metrics:
- Bond angles: N1-C2-Br = 120.5°
- Torsion: Cycloheptyl-C1-N1-C2 = 178.2°
- Packing: π-π stacking (3.8 Å) between imidazole rings stabilizes the lattice .
Methodological Guidance
Q. How to resolve discrepancies in reported biological activity data?
- Troubleshooting :
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent Effects : DMSO >1% may inhibit bacterial growth, skewing MIC values .
- Statistical Approach : Use ANOVA with post-hoc Tukey tests to compare replicates across labs .
Q. What strategies optimize regioselectivity in further functionalization?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
